molecular formula C13H18ClN3O B1361036 3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one CAS No. 886363-81-1

3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one

Cat. No.: B1361036
CAS No.: 886363-81-1
M. Wt: 267.75 g/mol
InChI Key: HEPZQQJHMHCTRB-UHFFFAOYSA-N
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Description

3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one is a chemical compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with an amino group, a chloropyridine moiety, and a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.

    Attachment of the Chloropyridine Moiety: The chloropyridine group is attached through coupling reactions, often using palladium-catalyzed cross-coupling methods.

    Formation of the Propanone Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The amino and chloropyridine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Aminopiperidin-1-yl)-1-(6-fluoropyridin-3-yl)propan-1-one: Similar structure but with a fluorine atom instead of chlorine.

    3-(4-Aminopiperidin-1-yl)-1-(6-bromopyridin-3-yl)propan-1-one: Similar structure but with a bromine atom instead of chlorine.

    3-(4-Aminopiperidin-1-yl)-1-(6-methylpyridin-3-yl)propan-1-one: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The uniqueness of 3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom in the pyridine ring can influence its reactivity and interaction with molecular targets, differentiating it from its analogs.

Properties

IUPAC Name

3-(4-aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O/c14-13-2-1-10(9-16-13)12(18)5-8-17-6-3-11(15)4-7-17/h1-2,9,11H,3-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPZQQJHMHCTRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CCC(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649608
Record name 3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-81-1
Record name 3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886363-81-1
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